Product packaging for Fmoc-Cit-OPfp(Cat. No.:CAS No. 1356537-03-5)

Fmoc-Cit-OPfp

Cat. No.: B1449383
CAS No.: 1356537-03-5
M. Wt: 563.5 g/mol
InChI Key: QTVBCSPTKLECIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cit-OPfp is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). The compound features the Fmoc (9-fluorenylmethoxycarbonyl) group for temporary α-amine protection and a highly reactive OPfp (pentafluorophenyl) ester group on the carboxyl moiety, which facilitates efficient coupling to the growing peptide chain. The citrulline side chain is protected with a suitable group, making this building block particularly valuable for the incorporation of citrulline—a key post-translational modification involved in various biological processes—into synthetic peptides. Researchers utilize this compound in studies related to autoimmune diseases, epigenetics, and protein-protein interactions, as citrullination is a critical process in conditions like rheumatoid arthritis and multiple sclerosis. The reagent typically appears as a white to off-white powder and requires storage in a cool, dry place to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22F5N3O5 B1449383 Fmoc-Cit-OPfp CAS No. 1356537-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVBCSPTKLECIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Fmoc Cit Opfp

Mechanism of Amide Bond Formation with Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters are classified as active esters, which are employed to facilitate the formation of amide bonds under mild conditions. nih.govwikipedia.org Their utility in both solid-phase and solution-phase peptide synthesis is well-established, offering a balance of high reactivity and stability. google.combachem.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thereby activating the acyl carbon for nucleophilic attack. nih.govrsc.org PFP esters are recognized for their high coupling rates, particularly in polar aprotic solvents like dimethylformamide (DMF), and their effectiveness can be further enhanced by catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt). psu.edu A key advantage of PFP esters is their relative resistance to spontaneous hydrolysis compared to other active esters, which minimizes the loss of the activated amino acid during the coupling reaction. wikipedia.orgrsc.org

The formation of a peptide bond using Fmoc-Cit-OPfp proceeds via a nucleophilic acyl substitution mechanism. openstax.org The reaction is typically a two-step process involving the addition of a nucleophile followed by the elimination of a leaving group.

Nucleophilic Attack: The free N-terminal amine of the growing peptide chain on the solid support acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the this compound ester. embrapa.br

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate. openstax.org

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion, which is a stable leaving group. openstax.orgembrapa.br The protonated amine is then deprotonated, yielding the neutral, elongated peptide chain and completing the formation of the new amide (peptide) bond.

The use of a pre-formed, stable active ester like this compound allows for a clean and efficient coupling reaction, avoiding the by-products associated with in-situ activation reagents like dicyclohexylcarbodiimide (B1669883) (DCC). google.combachem.com

Solubility and Aggregation: The charge neutrality of the citrulline side chain can alter the peptide's solubility and its propensity for intermolecular aggregation during synthesis. Aggregation can hinder reaction kinetics by making reactive sites inaccessible. peptide.com

Electrostatic Interactions: The absence of the positive charge found in arginine eliminates potential electrostatic repulsions or attractions that could affect the approach of the coupling partners. Studies have shown that replacing arginine with citrulline can dramatically alter binding affinities in biological systems due to the loss of specific electrostatic interactions. iucr.org

Side Reactions: The basic guanidinium (B1211019) group of arginine can sometimes lead to side reactions. The neutral and less nucleophilic urea (B33335) group of citrulline is generally more inert under standard SPPS conditions, potentially leading to a cleaner synthesis with fewer side-chain-related by-products.

Conformational Effects: The conversion from arginine to citrulline can impact the secondary structure of the peptide. nih.gov This conformational change could indirectly affect the accessibility of the N-terminal amine for the incoming activated amino acid, thereby influencing coupling efficiency.

Nucleophilic Acyl Substitution Pathways

Stereochemical Purity and Racemization Studies

Maintaining the chiral integrity of the α-carbon is a paramount concern in peptide synthesis. The activation of the carboxyl group, a necessary step for amide bond formation, unfortunately also increases the acidity of the α-proton, making the amino acid susceptible to racemization (the formation of an equal mixture of L- and D-enantiomers). nih.govhighfine.com Racemization can occur through two primary mechanisms: direct enolization via α-proton abstraction by a base, or through the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.combibliomed.org PFP esters have been noted to provide a favorable ratio of coupling rate to racemization rate, which helps preserve stereochemical purity. google.com

Several factors can affect the degree of racemization during the coupling step. Understanding these allows for the strategic optimization of reaction conditions to minimize the loss of chiral purity.

FactorInfluence on RacemizationReferences
Activating Group Highly reactive activating groups ("overactivation") increase the risk of forming the oxazolone (B7731731) intermediate. PFP esters offer moderate reactivity, balancing efficient coupling with a reduced risk of racemization. rsc.org
Base The presence, strength, and steric hindrance of the base are critical. Stronger, less hindered bases (e.g., DIPEA) increase the rate of α-proton abstraction, leading to higher levels of racemization. highfine.comluxembourg-bio.com
Amino Acid Side Chain The structure of the amino acid itself plays a role. Residues like histidine, cysteine, and phenylglycine are known to be particularly prone to racemization. peptide.comluxembourg-bio.comnih.gov
Reaction Temperature Higher temperatures generally accelerate reaction rates but can disproportionately increase the rate of racemization. peptide.comrsc.org
Solvent The polarity of the solvent can influence reaction pathways and the stability of intermediates that lead to racemization. bibliomed.orgrsc.org

To ensure the synthesis of a stereochemically pure peptide, several strategies can be implemented to suppress racemization.

StrategyDescriptionReferences
Use of Racemization Suppressing Additives The addition of reagents like HOBt, HOAt, or Oxyma to the coupling reaction is a common and effective method. These additives form intermediate active esters that are more reactive towards the amine component than they are towards oxazolone formation. peptide.comhighfine.comwikipedia.org
Judicious Choice of Base Employing sterically hindered or weaker bases, such as N-methylmorpholine (NMM), 2,4,6-collidine, or N,N-diisopropylethylamine (DIPEA) only when necessary and in controlled amounts, can minimize base-catalyzed racemization. bachem.comluxembourg-bio.com
Use of Pre-formed Active Esters Using stable, purified active esters like this compound avoids the need for in-situ activation, which can be a significant source of racemization if not perfectly controlled. This allows for milder coupling conditions. bachem.com
Low Temperature Coupling Performing the coupling reaction at reduced temperatures can slow the rate of racemization more significantly than the rate of amide bond formation. rsc.org

Factors Influencing Racemization During Coupling

Side Reactions and By-product Formation

Beyond racemization, several other side reactions can occur during Fmoc-based SPPS, leading to impurities that can be difficult to remove. The primary by-product from the coupling of this compound is pentafluorophenol (B44920), which is generally soluble and easily washed away. thieme-connect.com However, other sequence-dependent and process-related side reactions can occur.

Side ReactionDescriptionMitigation StrategiesReferences
Diketopiperazine (DKP) Formation An intramolecular cyclization reaction that cleaves the first two amino acids from the resin. It is most prevalent after the deprotection of the second amino acid, especially if Proline is in the sequence.Use 2-chlorotrityl chloride resin; couple a pre-formed dipeptide instead of a single amino acid. peptide.comiris-biotech.dechempep.com
Aspartimide Formation Intramolecular cyclization of an aspartate residue, which can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This can lead to a mixture of α- and β-linked peptides.Add HOBt to the piperidine (B6355638) deprotection solution; use alternative side-chain protecting groups for Asp. peptide.comiris-biotech.debiotage.com
Dehydration of Side Chains The side-chain amides of asparagine (Asn) and glutamine (Gln) can be dehydrated to form a nitrile during the activation step.Use of milder activation methods, such as OPfp esters, has been shown to prevent this side reaction for Asn. nih.gov
Peptide Aggregation Self-association of growing peptide chains via hydrogen bonds can block reactive sites, leading to incomplete coupling and deprotection.Use chaotropic salts, sonication, higher temperatures, or incorporate backbone-protecting groups. peptide.com

The urea side chain of citrulline is generally stable to the reagents used in Fmoc-SPPS, and it is not typically associated with specific side reactions in the way that residues like aspartic acid or cysteine are. The use of the OPfp ester for activation is considered a mild method that can help avoid certain side reactions, such as the dehydration of asparagine side chains. nih.gov

Formation of Dibenzofulvene Adducts during Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, commonly a secondary amine like piperidine. researchgate.netspringernature.com The base abstracts the acidic proton on the β-carbon of the fluorenyl group, leading to the formation of a highly reactive intermediate, dibenzofulvene (DBF). researchgate.netspringernature.com To prevent the accumulation and potential polymerization of this electrophilic species, the excess amine in the deprotection solution acts as a scavenger, trapping DBF to form a stable adduct. researchgate.netspringernature.com In the case of piperidine, this results in the formation of the dibenzofulvene-piperidine adduct. scielo.org.mx

The formation of this adduct is crucial for driving the deprotection reaction to completion and for preventing side reactions involving the reactive DBF intermediate. The progress of Fmoc removal can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene or its amine adduct. researchgate.net

While the primary role of the scavenging amine is to trap DBF, the potential for DBF to react with other nucleophiles present in the reaction mixture exists, although this is less common under standard SPPS conditions. The side-chain of citrulline, with its urea group, is generally considered stable under these conditions. However, the reactivity of the citrulline side-chain with certain coupling reagents has been noted, suggesting that under specific circumstances, it might be susceptible to modification. researchgate.net

Aspartimide Formation and Mitigation Strategies

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (B1666218) (Gly), asparagine (Asn), or aspartic acid itself. iris-biotech.deiris-biotech.deiris-biotech.de The reaction is catalyzed by both acidic and basic conditions. iris-biotech.deiris-biotech.de During the base-catalyzed Fmoc deprotection, the backbone amide nitrogen of the residue following Asp can act as a nucleophile, attacking the side-chain ester of the Asp residue. This intramolecular cyclization leads to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deresearchgate.net

The formation of the aspartimide intermediate can lead to several undesirable products. The aspartimide ring can be opened by the deprotection base (e.g., piperidine) to form a mixture of α- and β-peptides, both of which can be epimerized. iris-biotech.deiris-biotech.de This results in a heterogeneous mixture of peptide isomers that are often difficult to separate from the desired product. biotage.com

Several strategies have been developed to minimize or suppress aspartimide formation:

Modification of Deprotection Conditions: Using weaker bases for Fmoc removal, such as piperazine (B1678402) or morpholine, can reduce the rate of aspartimide formation. iris-biotech.debiotage.com The addition of acidic additives like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine deprotection solution has also been shown to significantly reduce this side reaction. iris-biotech.debiotage.com

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the protecting group on the aspartate side chain can physically block the nucleophilic attack from the backbone amide. researchgate.net Examples of such bulky protecting groups include 3-methylpent-3-yl (OMpe) and other trialkylmethyl esters. researchgate.net

Backbone Protection: Protecting the amide nitrogen of the residue following the Asp with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or dimethoxybenzyl (Dmb) can prevent the cyclization reaction. ethz.ch However, the coupling of these protected dipeptides can be inefficient. ethz.ch

Cyanosulfurylide Protection: A newer approach involves protecting the aspartic acid side chain as a cyanosulfurylide (CSY). This modification completely prevents aspartimide formation and can be removed with an electrophilic halogen species like N-chlorosuccinimide. iris-biotech.deethz.ch

Table 1: Strategies to Mitigate Aspartimide Formation

Strategy Description Key Findings & Limitations
Modified Deprotection Use of weaker bases (e.g., morpholine) or acidic additives (e.g., HOBt, formic acid) in the piperidine solution. iris-biotech.debiotage.com Reduces but does not eliminate aspartimide formation. Weaker bases may not be sufficient for complete Fmoc removal in all cases. iris-biotech.de
Bulky Side-Chain Esters Employing sterically demanding protecting groups on the Asp side chain (e.g., OMpe, OBno). iris-biotech.deresearchgate.net Increased steric bulk correlates with decreased aspartimide formation. iris-biotech.deresearchgate.net These monomers can be expensive and hydrophobic, potentially leading to poor coupling efficiency. ethz.ch
Backbone Amide Protection Protection of the backbone amide nitrogen following the Asp residue with groups like Dmb or Hmb. ethz.ch Effectively prevents aspartimide formation. ethz.ch Coupling of these protected dipeptides can be inefficient and they are not widely available for all sequences. ethz.ch
Cyanosulfurylide (CSY) Protection Masking the aspartic acid side chain with a cyanosulfurylide group. iris-biotech.deethz.ch Completely suppresses aspartimide formation. iris-biotech.deethz.ch Removal requires specific reagents (e.g., N-chlorosuccinimide) which can cause side reactions with certain amino acids like Cys, Met, Trp, and Tyr. iris-biotech.de

Impact of Solvent Systems on Reaction Mechanisms (e.g., DMF, NMP)

The choice of solvent in SPPS plays a critical role in the efficiency of both the coupling and deprotection steps by influencing the solvation of the growing peptide chain and the resin. The most commonly used solvents are N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is widely used in SPPS. peptide.com However, it can degrade over time to produce dimethylamine (B145610) and formic acid. peptide.com The presence of dimethylamine, a secondary amine, can lead to premature Fmoc deprotection, resulting in the insertion of extra amino acid units and impure products. peptide.com

N-Methylpyrrolidone (NMP): NMP is a more polar solvent than DMF and is often considered a superior choice for SPPS as it can improve coupling yields by more effectively solvating the peptide-resin complex. peptide.com However, some studies have reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF. peptide.com

The polarity of the solvent also affects the rate of Fmoc deprotection. The removal of the Fmoc group is generally faster in more polar solvents like DMF and NMP compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netspringernature.com

For active esters like the pentafluorophenyl (Pfp) ester of this compound, the solvent can influence the rate of aminolysis. While Pfp esters are highly reactive, their efficiency can be affected by solvation. sci-hub.se In polar organic solvents like DMF, perfluoroaromatics such as pentafluoropyridine (B1199360) show broad reactivity towards nucleophiles. nih.gov This highlights the importance of the solvent environment in modulating the reactivity of the activated amino acid and minimizing potential side reactions.

Table 2: Common Solvents in Fmoc-SPPS and their Characteristics

Solvent Key Properties Advantages in SPPS Disadvantages in SPPS
N,N-Dimethylformamide (DMF) Polar aprotic solvent. peptide.com Good solvation properties for many reagents. Cost-effective. peptide.com Can degrade to form dimethylamine, causing premature Fmoc deprotection. peptide.com May lead to N-formylation in microwave-assisted synthesis. peptide.com
N-Methylpyrrolidone (NMP) More polar than DMF. peptide.com Excellent solvation properties, often leading to improved coupling yields. peptide.com More expensive than DMF. peptide.com Some reports of increased Fmoc-amino acid decomposition over time. peptide.com
Dichloromethane (DCM) Less polar solvent. peptide.com Good swelling for polystyrene resins. Unreactive towards TFA (used in Boc chemistry). peptide.com Seldom used in Fmoc chemistry as it can react slowly with piperidine. peptide.com May not solvate growing peptide chains efficiently. peptide.com

Applications of Fmoc Cit Opfp in Advanced Peptide and Peptidomimetic Research

Design and Synthesis of Modified Peptides and Peptidomimetics

Fmoc-Cit-OPfp is instrumental in the creation of modified peptides and peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides but often possess enhanced properties like increased stability or bioactivity. nih.govspringernature.com The incorporation of non-standard amino acids or the alteration of the peptide backbone can lead to novel therapeutic agents and research tools.

The use of Fmoc-protected amino acid derivatives is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of peptides with tailored properties. nih.govnih.gov The site-specific incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for probing protein structure and function, as well as for developing new therapeutic leads. rsc.orgnih.govnih.gov this compound, as a derivative of the non-proteinogenic amino acid citrulline, is itself an example of an unnatural amino acid building block. medchemexpress.com Its application extends to the synthesis of peptidomimetics where the citrulline residue can introduce unique structural constraints or act as a bioisostere for other amino acids. medchemexpress.com The reactivity of the Pfp ester facilitates its coupling to other amino acids, including other UAAs, on a solid support. acs.orgnih.gov This allows for the systematic assembly of peptide chains containing one or more unnatural residues, leading to peptides with altered conformations, stabilities, and biological activities.

The versatility of the Fmoc/tBu strategy in SPPS is particularly advantageous for incorporating a wide array of modified amino acids, as the mild cleavage conditions for the Fmoc group preserve the integrity of sensitive side-chain functionalities. lgcstandards.comnih.gov This has been crucial for the synthesis of peptides containing post-translational modifications. nih.govnih.gov

This compound finds application in the synthesis of cyclic peptides and complex architectures like lasso peptides. nih.gov Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.govuq.edu.au The synthesis of these structures typically involves on-resin or in-solution cyclization of a linear peptide precursor. nih.govnih.gov

In the context of lasso peptides, which possess a unique threaded structure, chemical synthesis is a significant challenge. nih.govresearchgate.net Researchers have developed strategies to synthesize isomers of lasso peptides, such as branched-cyclic and macrocyclic variants. nih.govresearchgate.net For instance, in the synthesis of isomers of the lasso peptides sungsanpin and ulleungdin, a novel dipeptide, Fmoc-Asp(Gly(Oall))-OH, was created by coupling H-Gly-Oall with Fmoc-Asp(Opfp)-OtBu. nih.govresearchgate.net This dipeptide was then incorporated into the peptide sequence using standard Fmoc-based SPPS. This approach, while not directly using this compound, highlights the utility of Fmoc-amino acid-OPfp esters in creating complex peptide structures and overcoming synthetic hurdles like aspartimide formation. nih.govresearchgate.net The general principles of using activated esters for challenging coupling and cyclization steps are directly applicable to syntheses involving this compound.

The table below summarizes the types of cyclic peptides and their synthetic strategies.

Peptide TypeSynthetic StrategyKey Features
Cyclic Peptides Solid-phase synthesis followed by on-resin or in-solution cyclization. nih.govnih.govEnhanced stability and bioactivity. nih.gov
Lasso Peptide Isomers On-resin cyclization strategies to minimize purification steps. nih.govresearchgate.netComplex, interlocked structures. nih.govresearchgate.net
Disulfide-Rich Cyclic Peptides Fmoc-SPPS on 2-chlorotrityl resin, solution cyclization, and oxidation. nih.govHigh stability due to multiple disulfide bonds. nih.gov

The synthesis of labeled peptides is crucial for a variety of biological assays, including studies of peptide localization, protein-protein interactions, and receptor binding. The Fmoc-SPPS methodology is well-suited for creating peptides with specific labels due to its orthogonal protection scheme. mdpi.comoup.com A versatile strategy for producing C-terminally labeled peptides involves the use of Fmoc-protected amino acids with side-chain protecting groups like Mtt (4-methyltrityl), which can be selectively removed to allow for the attachment of labels. sigmaaldrich.com While not a direct application of this compound, the principles of selective deprotection and on-resin modification are central to this area of peptide chemistry. This compound can be incorporated into a peptide sequence, and other residues within that sequence can be selectively modified with biotin, fluorescent dyes, or other reporter molecules.

Synthesis of Cyclic Peptides and Lasso Peptides

Development of Peptide-Based Probes and Conjugates

This compound is a valuable reagent in the construction of sophisticated peptide-based probes and conjugates designed for targeted biological applications. These constructs often combine the specificity of a peptide with the functionality of another molecule, such as a drug, a label, or a carbohydrate moiety.

Peptide linkers are essential components in bioconjugation, serving to connect a peptide to another molecule, such as an antibody in an antibody-drug conjugate (ADC). creative-biolabs.com The choice of linker can significantly influence the stability, solubility, and release characteristics of the conjugate. Citrulline-containing linkers, such as the Val-Cit motif, are of particular interest because they can be cleaved by specific enzymes like cathepsin B, which is often overexpressed in tumor environments. medchemexpress.comnih.gov

This compound is directly used in the synthesis of such cleavable linkers. For example, Fmoc-Cit-PAB-OH, a linker containing a citrulline residue, can be deprotected and further functionalized for conjugation. broadpharm.com In one synthetic scheme, Fmoc-Cit-PAB-OH was deprotected and then reacted with Fmoc-Gly-OPfp to extend the linker structure. nih.gov This demonstrates the utility of Fmoc-amino acid-OPfp esters in building up complex linker structures piece by piece. The high reactivity of the Pfp ester ensures efficient coupling, which is critical when dealing with valuable and complex molecules. acs.orgnih.gov

The table below details examples of linker building blocks and their applications.

Linker Building BlockApplicationReference
Fmoc-Cit-PAB-OHSynthesis of cleavable linkers for ADCs. broadpharm.com
Fmoc-Gly-Gly-Gly-OHLysosomally cleavable linker for ADCs. sigmaaldrich.com
Mal-L-Dap(Boc)-OPfpThiol-reactive linker for conjugation. iris-biotech.de

Glycosylation is a common post-translational modification that can significantly impact the structure, stability, and function of peptides and proteins. uq.edu.au The chemical synthesis of glycopeptides allows for detailed studies of the effects of specific carbohydrate structures. The use of Fmoc-protected glycosylated amino acid building blocks is a key strategy in solid-phase glycopeptide synthesis. nih.govresearchgate.net

The Pfp ester activation strategy has proven to be highly effective in this context. acs.orgnih.gov Researchers have synthesized Fmoc-protected, O-glycosylated serine and threonine amino acids with a Pfp ester at the C-terminus. acs.orgnih.govcapes.gov.brnih.gov These activated glycosyl amino acid building blocks can be directly used in SPPS to incorporate a sugar moiety at a specific position in the peptide chain. capes.gov.brnih.gov For example, Fmoc-Ser/Thr(glycosyl)-OPfp derivatives have been used to create libraries of MUC1 glycopeptides to study lectin binding. acs.orgnih.gov The Pfp group serves a dual purpose: protecting the C-terminus during synthesis and activating it for coupling. acs.orgnih.gov This approach allows for the efficient and stereoselective synthesis of complex O-glycopeptides. researchgate.net While these examples use Serine or Threonine as the amino acid core, the principle of using a Pfp-activated, Fmoc-protected amino acid can be extended to other amino acids, including citrulline, for the synthesis of novel glycosylated peptidomimetics.

Phosphinic Pseudodipeptide Synthesis

Phosphinic pseudopeptides are dipeptide analogues where the amide bond is replaced by a stable phosphinate moiety (-P(O)(OH)CH₂-). researchgate.net This structural modification makes them potent transition-state analogue inhibitors of metalloproteases, as the tetrahedral phosphinate group mimics the high-energy intermediate of enzyme-catalyzed peptide bond hydrolysis. researchgate.netnih.govacs.org

The synthesis of these complex molecules often relies on a phospha-Michael addition reaction. acs.orgnih.govmdpi.com In this approach, an N-protected α-amino-H-phosphinic acid or its ester is added to an acrylate (B77674) derivative. researchgate.netmdpi.com While various N-terminal protecting groups can be used, the Fmoc group is particularly advantageous for its compatibility with solid-phase synthesis. researchgate.net

Building blocks such as Fmoc-protected phosphinic pseudodipeptides are frequently used in automated Fmoc/benzotriazole solid-phase and combinatorial peptide synthesis. mdpi.com Although direct synthesis using Fmoc-protected aminomethyl phosphinic acid in a Michael-type addition can be challenging, alternative routes have been developed. nih.gov One successful strategy involves synthesizing a Cbz-protected phosphinic dipeptide, followed by a one-pot deprotection and subsequent capping with an Fmoc group to yield the desired Fmoc-protected phosphinic pseudodipeptide building block. nih.govnih.gov These Fmoc-protected blocks, which can incorporate residues like citrulline via reagents such as this compound in subsequent coupling steps, are crucial for constructing larger peptide sequences containing the phosphinic moiety, particularly for the development of matrix metalloproteinase inhibitors. nih.govnih.gov

Combinatorial Chemistry and Peptide Array Synthesis

Combinatorial chemistry and the synthesis of peptide arrays represent powerful high-throughput screening methods for discovering novel ligands, enzyme substrates, and inhibitors. nih.govresearchgate.net The efficiency of Fmoc-based solid-phase peptide synthesis has been a key enabler of these technologies, allowing for the generation of vast libraries of peptide compounds. nih.gov

The use of activated esters, such as pentafluorophenyl (OPfp) esters, is a cornerstone of many high-throughput synthesis strategies due to their high reactivity and efficiency in driving coupling reactions to completion. Fmoc-amino acid-OPfp esters are utilized in various methodologies, including the "tea-bag" approach and advanced particle-based synthesis on microchips. nih.govthieme-connect.comgoogle.com

One innovative method employs a laser printer-like system to deposit solid particles containing Fmoc-amino acid-OPfp esters onto a substrate. thieme-connect.comcore.ac.uknih.gov These particles are then melted, releasing the activated amino acid to couple with the growing peptide chain. thieme-connect.comnih.gov This process allows for the creation of high-density peptide arrays, with as many as 10,000 to 160,000 different peptides on a single surface, a significant increase over conventional SPOT-synthesis. thieme-connect.comcore.ac.uk The use of pre-activated building blocks like this compound is integral to the success of such automated, high-throughput platforms. sigmaaldrich.comunc.edu

Table 1: High-Throughput Peptide Synthesis Technologies

Technology Description Key Features Role of Fmoc-OPfp Derivatives
SPOT-Synthesis Peptides are synthesized in spots on a cellulose (B213188) membrane. researchgate.netnih.gov Amenable to screening interactions with whole cells and producing peptides with free C-termini. nih.gov Fmoc-amino acid-OPfp esters can be used as pre-activated monomers for efficient coupling. researchgate.net
"Tea-Bag" Method Resin is enclosed in porous polypropylene (B1209903) bags, allowing for simultaneous synthesis of many peptides. nih.gov Pioneered automated sorting technology and enables large-scale parallel synthesis. nih.gov Compatible with standard Fmoc-SPPS reagents, including activated esters.

| Particle-Based Synthesis | A laser printer or CMOS-chip system deposits particles containing activated amino acids onto a surface. thieme-connect.comcore.ac.uknih.gov | Enables ultra-high-density arrays (up to 160,000 spots/cm²). thieme-connect.comcore.ac.uk | Fmoc-amino acid-OPfp esters are embedded in the particles as the active coupling agents. thieme-connect.com |

Peptide arrays are powerful tools for high-throughput screening in drug discovery and chemical biology. researchgate.netubc.ca By immobilizing thousands of distinct peptide sequences on a solid support, these arrays allow for the parallel investigation of molecular interactions. core.ac.ukubc.ca

Key applications include:

Epitope Mapping: Identifying the specific amino acid sequences (epitopes) that are recognized by antibodies. researchgate.net

Enzyme Profiling: Determining the substrate specificity of enzymes, such as proteases, by presenting a diverse library of potential cleavage sites. ubc.ca

Protein-Protein Interaction Studies: Mapping the binding sites and identifying patterns in protein complexes. researchgate.netubc.ca

Drug Discovery: Screening for peptide-based ligands that can bind to a target receptor or inhibit an enzyme, serving as leads for therapeutic development. researchgate.netubc.ca

The synthesis of these arrays relies on robust and efficient chemistries, where Fmoc-protected activated esters like this compound play a crucial role in ensuring the fidelity of the synthesized peptides that will be used in these screening applications. thieme-connect.com

High-Throughput Synthesis Methodologies

Contributions to Drug Discovery and Chemical Biology

The unique properties of this compound and related compounds contribute significantly to the design and synthesis of novel therapeutic and diagnostic agents.

A major challenge in peptide-based drug development is overcoming the poor metabolic stability and low bioavailability of natural peptides. Chemical modifications are employed to address these limitations. The incorporation of non-standard amino acids, backbone modifications, or cyclization can enhance resistance to proteolytic degradation. kit.eduuq.edu.au

The use of phosphinic peptide bonds, for instance, creates a hydrolytically stable isostere of the natural peptide bond. researchgate.netnih.gov Similarly, glycosylation and the introduction of unnatural residues can improve pharmacological properties. nih.gov The synthesis of such complex analogs often involves the use of highly reactive building blocks. For example, the synthesis of glycosylated neurotensin (B549771) analogs utilized an Fmoc-protected amino acid that was activated as a pentafluorophenyl ester to facilitate its coupling, demonstrating the utility of this chemistry in creating modified peptides with potentially enhanced therapeutic profiles. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. wikipedia.orgnih.gov Their overexpression is linked to numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them important therapeutic targets. wikipedia.orgnih.gov

Phosphinic pseudopeptides are particularly effective as MMP inhibitors because their structure mimics the transition state of peptide hydrolysis, allowing them to bind tightly to the enzyme's active site. nih.govacs.org The synthesis of potent and selective MMP inhibitors often involves the creation of libraries of phosphinic pseudopeptides. nih.gov Convenient and efficient synthetic routes to generate Fmoc-protected phosphinic dipeptide building blocks have been developed specifically for this purpose. nih.govnih.gov These building blocks can then be incorporated into larger peptide sequences using standard Fmoc-SPPS, where reagents like this compound would be used to extend the peptide chain and introduce specific residues to optimize binding and selectivity for target MMPs like MMP-2, MMP-9, and MMP-13. nih.govwikipedia.orgnih.gov

Table 2: Research Findings on MMP Inhibition

Finding Significance Relevant Compound Class Citation
Phosphinic pseudopeptides act as transition-state analogue inhibitors of Zn²⁺ metalloproteases. Provides a rational basis for designing potent enzyme inhibitors. Phosphinic Pseudopeptides nih.govacs.org
An efficient, scalable synthesis for Fmoc-protected phosphinic analogs of Gly-Val and Gly-Leu has been developed. Enables the creation of building blocks for constructing MMP inhibitors. Fmoc-protected phosphinic pseudodipeptides nih.govnih.gov
Phosphinate MMP inhibitors with phenyl segments show selectivity for MMP-13. Highlights the potential for developing selective inhibitors to target specific diseases like osteoarthritis. Phosphinic Peptides wikipedia.org

Antimicrobial Peptides and Analogs

The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in medicinal chemistry to develop novel therapeutic agents with tailored properties. In the field of antimicrobial peptide (AMP) research, this approach is used to modulate biological activity, stability, and selectivity. The chemical compound Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline pentafluorophenyl ester, or this compound, serves as a specialized building block for introducing the neutral amino acid citrulline into synthetic AMPs and their analogs.

This compound is an activated amino acid derivative designed for efficient use in solid-phase peptide synthesis (SPPS). biosynth.com The Fmoc group provides temporary protection of the amino terminus, which can be removed under mild basic conditions to allow for chain elongation. biosynth.com The pentafluorophenyl (OPfp) ester is a highly reactive leaving group, which makes the carboxyl group of citrulline highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thus facilitating rapid and efficient amide bond formation. google.com

Research into the application of citrulline in AMPs often focuses on understanding the role of cationic charge in antimicrobial activity. Many native AMPs are rich in positively charged arginine residues, which are crucial for their initial electrostatic interaction with negatively charged bacterial membranes. explorationpub.com Citrulline, being structurally similar to arginine but possessing a neutral urea (B33335) group instead of a cationic guanidinium (B1211019) group, serves as an excellent probe for investigating the importance of this charge.

Detailed Research Findings

Studies on natural AMPs that undergo post-translational modification have provided significant insights. Peptidylarginine deiminase (PAD) enzymes can convert arginine residues in peptides to citrulline in vivo. ki.se This modification, known as citrullination, neutralizes the positive charge at the modified site and has been shown to dramatically alter the biological activity of certain AMPs.

For instance, the human cathelicidin (B612621) LL-37 and its canine ortholog, K9CATH, lose significant antibacterial potency upon citrullination. ki.senih.gov The conversion of their arginine residues to citrulline reduces their net positive charge, which impairs their ability to permeabilize the bacterial membrane and bind to bacterial lipopolysaccharide (LPS). nih.govnih.gov This attenuation or abrogation of activity, particularly against Gram-negative bacteria like Escherichia coli, underscores the critical role of a high cationic charge for the function of these specific peptides. ki.senih.gov

Table 1: Effect of Citrullination on the Antimicrobial Activity of Cathelicidins
PeptideModificationTarget OrganismObserved Effect on Antibacterial ActivityReference
LL-37Conversion of all Arginine residues to CitrullineEscherichia coliActivity abrogated ki.se
K9CATHConversion of Arginine residues to CitrullineEscherichia coliBactericidal activity reduced nih.gov

Inspired by these natural regulatory mechanisms, researchers have intentionally synthesized AMP analogs containing citrulline to systematically study structure-activity relationships. In a recent study, analogs of Temporin A, a short, hydrophobic AMP, were synthesized where the native arginine at position 7 was replaced with citrulline. nih.gov The synthesis was performed using Fmoc-based SPPS, where Fmoc-L-Cit-OH was listed as a key building block. nih.gov The resulting analog, [Cit⁷]TA, was tested for its antimicrobial activity against a panel of bacteria and fungi. The findings indicated that the substitution of the cationic arginine with the neutral citrulline had a variable impact on potency, highlighting that the role of charge can be dependent on the microbial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Temporin A Analog [Cit⁷]TA
OrganismTypeMIC (μM)
Staphylococcus aureus ATCC 29213Gram-positive Bacteria64
Enterococcus faecalis ATCC 29212Gram-positive Bacteria64
Escherichia coli ATCC 25922Gram-negative Bacteria>128
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria>128
Candida albicans ATCC 10231Fungus64
Candida parapsilosis ATCC 22019Fungus64
Data sourced from Mihaylova et al., 2024. nih.gov

The use of this compound provides a reliable and efficient method for incorporating citrulline, enabling researchers to fine-tune the physicochemical properties of AMPs and explore the nuanced role of charge and hydrogen-bonding capacity in their mechanism of action.

Analytical and Characterization Methodologies in Academic Research for Fmoc Cit Opfp

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of Fmoc-Cit-OPfp, providing detailed information about its molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, offering unambiguous confirmation of its covalent structure. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR spectra, specific chemical shifts (δ) are observed for the protons of the citrulline side chain, the α-carbon, the fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the pentafluorophenyl (Pfp) ester. The complex aromatic region of the spectrum typically shows signals for the eight protons of the Fmoc group and the characteristic pattern of the Pfp ring. For the citrulline moiety, distinct signals corresponding to the α, β, γ, and δ-CH₂ protons, as well as the amide (NH) protons, are expected.

¹³C NMR provides complementary information, confirming the presence of key carbonyl carbons, such as the ester carbonyl, the urethane (B1682113) carbonyl of the Fmoc group, and the urea (B33335) carbonyl in the citrulline side chain. The distinct signals for the fluorinated carbons of the Pfp ester are also a key diagnostic feature in the ¹³C NMR spectrum.

Detailed research findings from NMR analysis are often reported in the experimental sections of scientific literature where this compound is synthesized or used.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Note: Data is illustrative and based on typical values for similar structures in common deuterated solvents like DMSO-d₆. Actual values may vary.)

Proton Assignment Typical Chemical Shift (δ, ppm)
Fmoc Aromatic Protons7.90 - 7.30 (m, 8H)
Citrulline Side Chain NH6.05 (t, 1H), 5.35 (t, 1H)
Fmoc CH & CH₂4.35 - 4.20 (m, 3H)
Citrulline α-CH4.15 (m, 1H)
Citrulline δ-CH₂3.00 (q, 2H)
Citrulline β,γ-CH₂1.80 - 1.50 (m, 4H)

Mass spectrometry (MS) is a critical technique for verifying the molecular weight of this compound. Due to the compound's polarity and thermal lability, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard.

High-resolution mass spectrometry (HRMS) using ESI (ESI-MS) can determine the compound's mass with high accuracy, allowing for the confirmation of its elemental composition. For this compound (C₂₉H₂₅F₅N₄O₅), the expected monoisotopic mass is 616.17 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. For example, the calculated m/z for [M+Na]⁺ is 639.1620, and experimental findings have reported values such as 639.1616, confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. Common fragmentation patterns include the loss of the pentafluorophenol (B44920) group or cleavage of the Fmoc group.

Table 2: Expected and Observed m/z Values for this compound in Mass Spectrometry

Ion Chemical Formula Calculated m/z Observed m/z Technique
[M+Na]⁺C₂₉H₂₅F₅N₄O₅Na639.1620639.1616ESI-MS
[M+H]⁺C₂₉H₂₆F₅N₄O₅617.1788Not ReportedESI-MS

The fluorenylmethyloxycarbonyl (Fmoc) group possesses a strong chromophore, which is exploited for quantitative analysis using UV spectroscopy. While not used for the structural elucidation of the intact this compound molecule itself, this technique is crucial for monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis.

The removal of the Fmoc group is achieved by treatment with a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This cleavage releases dibenzofulvene, which subsequently forms a piperidine adduct. This adduct exhibits strong UV absorbance with a maximum wavelength (λₘₐₓ) typically around 301 nm. By measuring the absorbance of the solution at this wavelength after the deprotection step, the amount of Fmoc group cleaved can be quantified, allowing for the monitoring of reaction completion on the solid support.

Mass Spectrometry (MS, ESI-MS, MALDI-TOF MS/MS)

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for both assessing the purity of this compound and for its isolation after synthesis. These methods separate the target compound from starting materials, by-products, and other impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica).

A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution. A linear gradient, where the concentration of the organic solvent is increased over time, is employed to elute compounds based on their hydrophobicity.

This compound, being a relatively hydrophobic molecule due to the Fmoc and Pfp groups, will have a characteristic retention time under specific conditions. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, which is monitored by a UV detector (typically at 214 nm, 254 nm, or 280 nm).

Table 3: Example RP-HPLC Conditions for Analysis of Fmoc-Protected Peptides/Derivatives

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of B over A (e.g., 5% to 95% B over 30 min)
Flow Rate 1.0 mL/min
Detection UV at 214 nm / 254 nm

The purification of this compound relies on chromatographic techniques, with the scale of the operation determining the specific method.

For analytical purposes, as described above, RP-HPLC is used to confirm purity on a small scale without collecting the sample.

For preparative scale purification, which is necessary to isolate the compound after synthesis, two main strategies are employed:

Flash Chromatography: This is often the first step in purification. The crude reaction mixture is loaded onto a column containing a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

Preparative RP-HPLC: For achieving very high purity, preparative RP-HPLC is the method of choice. This technique uses the same principles as analytical HPLC but employs larger columns (with wider diameters) and higher flow rates to handle larger quantities of material. The crude product is dissolved and injected onto the column, and the fraction corresponding to the main product peak is collected. The solvent is then removed, typically by lyophilization, to yield the highly pure this compound. This method is effective at removing impurities that are structurally very similar to the desired product.

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC)

Advanced Techniques for Conformational Studies (e.g., Circular Dichroism (CD))

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Advanced spectroscopic techniques are employed to elucidate the conformational properties of peptides containing citrulline residues, which are often synthesized using precursors like this compound. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used for this purpose. nih.govresearchgate.netneu.edu.tr

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides characteristic signatures for different types of secondary structures. nih.govneu.edu.tr

α-Helical structures are identified by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net

β-Sheet structures show a negative band near 215-220 nm and a positive band around 195-200 nm. nih.gov

Random coil or disordered structures are characterized by a strong negative band near 200 nm. researchgate.net

In the context of citrullinated peptides, CD spectroscopy can reveal how the post-translational modification of arginine to the neutral citrulline affects the peptide's secondary structure. researchgate.net Citrullination can alter the charge and hydrogen-bonding capabilities of the side chain, potentially inducing significant conformational changes. researchgate.netplos.org For example, studies on the antimicrobial peptide LL-37 and its citrullinated variants have used CD spectroscopy to demonstrate that citrullination can alter its propensity to form an α-helical structure, which is crucial for its activity. researchgate.net

Researchers use CD spectroscopy to analyze peptides under various conditions (e.g., in aqueous buffer, membrane-mimicking environments like SDS micelles) to understand how the environment influences their conformation. neu.edu.tr Thermal melting profiles, recorded by monitoring the CD signal at a specific wavelength (e.g., 222 nm for helices) as a function of temperature, can also provide information on the stability of the peptide's structure. researchgate.net

Table 2: Representative Circular Dichroism Findings for Citrullinated and Related Peptides

Peptide Environment Observed Secondary Structure Research Finding
LL-37 10 mM PBS buffer (pH 7.4) α-Helical The native peptide forms α-helical secondary structures in buffer. researchgate.net
LL-37Cit5 (Citrullinated) Water (no buffer) Not random coil In contrast to native LL-37 which displays a random coil structure in pure water, the citrullinated version shows a more ordered structure. researchgate.net
K9CATH (native and citrullinated) Not specified α-Helical Both the native and the citrullinated forms of this antimicrobial peptide exhibited similar α-helical secondary structures.
CLN025 (Decapeptide) Aqueous and organic solvents β-Hairpin The presence of a stable β-hairpin conformation was confirmed by electronic and vibrational circular dichroism. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations when incorporating Fmoc-Cit-OPfp into solid-phase peptide synthesis (SPPS) protocols?

  • Methodological Answer : Optimize coupling efficiency by evaluating the steric hindrance of the citrulline side chain. Use a molar excess (1.5–2.5 equivalents) of this compound in DMF or NMP, and monitor reaction progress via Kaiser tests or FTIR to confirm amine deprotection. Pre-activate the reagent with HOBt or Oxyma Pure to enhance solubility and reduce racemization .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Quantify purity using reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 532.5 g/mol).
  • NMR : Analyze 1H and 13C spectra to verify Fmoc group integrity and ester functionality (e.g., δ 7.3–7.8 ppm for aromatic Fmoc protons).
  • FTIR : Identify characteristic carbonyl stretches (1690–1750 cm⁻¹) for Fmoc and ester groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the solvent-dependent self-assembly behavior of this compound?

  • Methodological Answer : Apply the PICOT framework to structure experiments:

  • Population : this compound in varying solvents (e.g., DMSO, water, hexafluoroisopropanol).
  • Intervention : Solvent polarity adjustments and pH modulation (e.g., citrate buffer pH 3–7).
  • Comparison : Control with non-Fmoc citrulline derivatives.
  • Outcome : Self-assembly kinetics (via turbidity assays) and nanofiber morphology (via TEM or AFM).
  • Time : Monitor aggregation over 24–72 hours.
    Use circular dichroism (CD) to track β-sheet formation and WAXS to analyze fibril periodicity .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., FTIR vs. CD) when analyzing this compound's secondary structure?

  • Methodological Answer :

  • Cross-Validation : Combine FTIR (amide I band at 1620–1640 cm⁻¹ for β-sheets) with CD (negative ellipticity at 218 nm) to confirm secondary structure.
  • Molecular Dynamics (MD) Simulations : Model hydrogen bonding patterns and Fmoc stacking interactions to reconcile discrepancies (e.g., β-sheet absence vs. polyproline II conformers).
  • Control Experiments : Compare with Fmoc-Ala-OPfp to isolate citrulline-specific effects .

Q. How should one optimize reaction conditions when using this compound in non-traditional environments (e.g., aqueous micellar systems)?

  • Methodological Answer :

  • Parameter Screening : Test surfactants (e.g., SDS, CTAB) at critical micelle concentrations to enhance solubility.
  • Temperature Gradients : Evaluate coupling efficiency at 4°C, 25°C, and 40°C to minimize hydrolysis.
  • Co-Solvent Blends : Use 10–20% THF or ethanol to stabilize the ester group.
    Validate outcomes via MALDI-TOF MS and TEM for aggregation profiling .

Data Analysis & Experimental Design

Q. What strategies mitigate the impact of Fmoc group π-stacking on citrulline's conformational flexibility during computational modeling?

  • Methodological Answer :

  • Enhanced Sampling MD : Use replica-exchange MD or metadynamics to explore free-energy landscapes.
  • Force Field Adjustments : Apply GAFF2 or CHARMM36 parameters with polarizable water models (e.g., TIP4P-D).
  • Validation : Compare simulated WAXS patterns (e.g., d-spacing at 4.7 Å for π-stacking) with experimental data .

Q. How can researchers design a comparative study to evaluate this compound's coupling efficiency against other Fmoc-protected arginine analogs?

  • Methodological Answer :

  • Controlled Variables : Use identical resin (e.g., Wang resin), coupling reagents (DIC/HOBt), and reaction times.
  • Efficiency Metrics : Measure yields via HPLC and racemization via Marfey’s reagent assay.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Data Contradiction & Validation

Q. How should unexpected FTIR signals (e.g., 1675 cm⁻¹) in this compound samples be investigated?

  • Methodological Answer :

  • Hypothesis Testing : Check for residual DMF (1670 cm⁻¹) or ester hydrolysis (1710 cm⁻¹ for carboxylic acid).
  • 2D-COSY NMR : Identify proton-proton correlations to confirm structural integrity.
  • TGA/DSC : Assess thermal stability to detect impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.